molecular formula C23H15F5N2O3 B5039405 2-(4-ethylphenoxy)-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]acetamide

2-(4-ethylphenoxy)-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]acetamide

Cat. No.: B5039405
M. Wt: 462.4 g/mol
InChI Key: BKSINOQJCXADSH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzoxazole ring and the attachment of the ethylphenoxy and pentafluorophenyl groups. Unfortunately, specific synthesis methods for this compound are not available in the searched resources .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its exact structure. The presence of the benzoxazole ring might influence its reactivity. Benzoxazoles are known to participate in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, compounds containing benzoxazole rings often exhibit fluorescence, and the presence of the pentafluorophenyl group could influence its acidity .

Mechanism of Action

The mechanism of action would depend on the application of this compound. Without specific information about its use, it’s difficult to provide details on its mechanism of action .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. Benzoxazoles are used in various fields, including medicinal chemistry and materials science, so this compound could have potential applications in these areas .

Properties

IUPAC Name

2-(4-ethylphenoxy)-N-[2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F5N2O3/c1-2-11-3-6-13(7-4-11)32-10-16(31)29-12-5-8-15-14(9-12)30-23(33-15)17-18(24)20(26)22(28)21(27)19(17)25/h3-9H,2,10H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSINOQJCXADSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C(=C(C(=C4F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F5N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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